(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C14H11BF3NO4 It is a boronic acid derivative that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamoyl group and another phenyl ring
Biochemical Analysis
Biochemical Properties
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as lactate dehydrogenase, which is involved in cancer cell proliferation . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with serine or threonine residues in the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways by interacting with key signaling molecules, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and prolonged effects on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It also affects the levels of metabolites such as lactate and pyruvate, which are critical for cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-(Trifluoromethoxy)aniline with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenol.
Reduction: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, making it valuable in the construction of biaryl compounds and other aromatic systems .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein-ligand interactions. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it suitable for various biochemical assays .
Medicine
Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenylcarbamoylphenylboronic acid
Uniqueness
Compared to similar compounds, (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid exhibits unique properties due to the presence of both the trifluoromethoxy and carbamoyl groups. These functional groups enhance its stability, reactivity, and bioavailability, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVWQJPYTYGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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